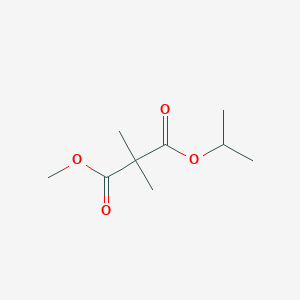
Methyl propan-2-yl dimethylpropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl propan-2-yl dimethylpropanedioate is an organic compound with the molecular formula C8H14O4 It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by methyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl propan-2-yl dimethylpropanedioate can be synthesized through esterification reactions involving propanedioic acid derivatives. One common method involves the reaction of dimethyl malonate with isopropyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes often utilize catalysts to enhance reaction rates and improve yields. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl propan-2-yl dimethylpropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl propan-2-yl dimethylpropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl propan-2-yl dimethylpropanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which affect its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A similar ester with two methyl groups instead of one methyl and one isopropyl group.
Ethyl propan-2-yl dimethylpropanedioate: An ester with an ethyl group instead of a methyl group.
Uniqueness
Methyl propan-2-yl dimethylpropanedioate is unique due to the presence of both methyl and isopropyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
66850-09-7 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
1-O-methyl 3-O-propan-2-yl 2,2-dimethylpropanedioate |
InChI |
InChI=1S/C9H16O4/c1-6(2)13-8(11)9(3,4)7(10)12-5/h6H,1-5H3 |
InChI Key |
VZYNJNINSFDRLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)

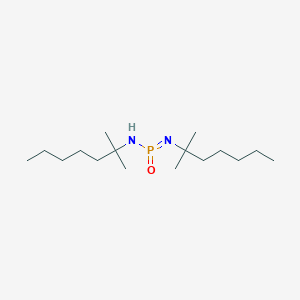
![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)
![1,3-Diazabicyclo[1.1.1]pentane](/img/structure/B14461564.png)
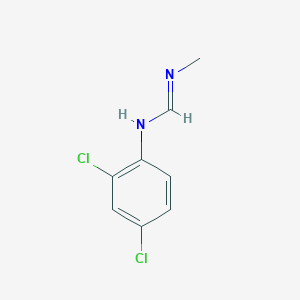

![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)

![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)
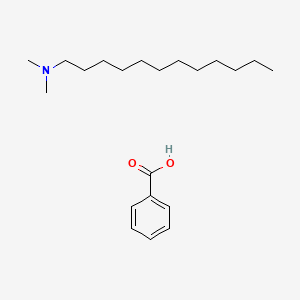
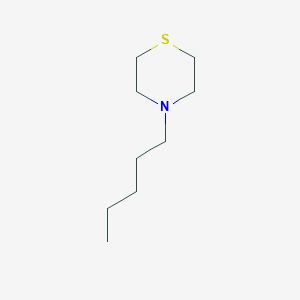
![3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one](/img/structure/B14461625.png)
